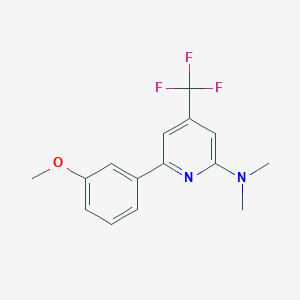

6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

6-(3-methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O/c1-20(2)14-9-11(15(16,17)18)8-13(19-14)10-5-4-6-12(7-10)21-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXBCOBZCNCBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 3-methoxyphenylboronic acid with 4-trifluoromethylpyridine under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The pyridinyl ring can be reduced to form a piperidine derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid .

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through several methods, typically involving the reaction of pyridine derivatives with methoxy and trifluoromethyl groups. The synthesis process often includes multiple steps to ensure the purity and yield of the final product. For instance, one study outlines a four-step synthesis that yields derivatives with varying biological activities .

Anticancer Properties

Recent studies have demonstrated that 6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine exhibits significant anticancer properties. In vitro tests have shown that it can inhibit the growth of various cancer cell lines, including:

- SNB-19 : Percent growth inhibition (PGI) of approximately 86.61%.

- OVCAR-8 : PGI of about 85.26%.

- NCI-H40 : PGI around 75.99% .

These results indicate its potential as a lead compound for developing new anticancer therapies.

Antifungal Activity

The compound has been evaluated for its antifungal properties against several pathogens. In vitro assays revealed effective inhibition rates against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum, making it a candidate for agricultural applications in crop protection .

Applications in Agriculture

- Fungicide Development : Due to its antifungal properties, the compound can be developed into a fungicide, providing an alternative to existing agricultural chemicals.

- Pesticide Formulations : Its insecticidal activities suggest potential use in formulating pesticides to protect crops from insect damage .

Study on Antifungal Efficacy

A detailed case study evaluated the antifungal efficacy of various derivatives of trifluoromethyl pyridine compounds, including this compound. The study found that certain derivatives exhibited higher inhibition rates than established fungicides like tebuconazole, indicating their potential as effective agricultural agents .

Anticancer Research

Another significant study focused on the anticancer effects of this compound across multiple cancer cell lines. The results highlighted its effectiveness compared to traditional chemotherapeutics, suggesting further investigation for clinical applications in oncology .

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl Position : The CF₃ group at C4 in pyridines vs. C6 in pyrimidines alters electronic distribution, affecting reactivity and solubility .

Amine Substituents : N,N-dimethylamine groups enhance lipophilicity compared to bulkier substituents (e.g., thienylmethyl), influencing membrane permeability .

Physicochemical Properties

- Lipophilicity : The target compound’s logP (predicted ~2.5) is higher than pyrimidine analogs (e.g., 1.269 g/cm³ density in ), suggesting better bioavailability.

- Acid-Base Behavior : The pKa of the dimethylamine group (~3.5) is comparable to isoxazole-containing analogs , favoring protonation at physiological pH.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine?

- Methodological Answer : A typical route involves nucleophilic substitution or cross-coupling reactions. For example, dichloropyrimidine intermediates can react with 3-methoxyphenyl boronic acids under Suzuki-Miyaura conditions to introduce the aryl group. Subsequent amination with dimethylamine under basic conditions (e.g., NaH in DMF) yields the target compound. Optimization of reaction parameters (temperature, catalyst loading) is critical for yield improvement .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions, with distinct signals for the trifluoromethyl (-CF) and methoxyphenyl groups.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles and crystal packing, often refined using SHELXL .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Refer to safety data sheets (SDS) for toxicity profiles. Avoid exposure to moisture if the compound is hygroscopic, and store in inert atmospheres (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in polymorphic forms of this compound?

- Methodological Answer : Employ SHELXL for refinement, focusing on hydrogen bonding (e.g., N–H⋯N or C–H⋯π interactions) and torsional angles between aromatic rings. For example, dihedral angles between the pyridine core and methoxyphenyl group can distinguish polymorphs. Weak interactions like C–H⋯O bonds stabilize crystal lattices, as seen in related pyrimidine derivatives . Discrepancies in hydrogen bonding patterns between polymorphs require comparative analysis of thermal displacement parameters and occupancy refinement .

Q. What strategies optimize synthetic yield under varying reaction conditions?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for Suzuki coupling efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during amination.

- Monitoring Reaction Progress : Use TLC or in-situ IR to track intermediate formation. Evidence from analogous syntheses suggests yields >70% are achievable with optimized protocols .

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

- Methodological Answer : The -CF group is strongly electron-withdrawing, reducing electron density on the pyridine ring. This activates the compound toward nucleophilic aromatic substitution at specific positions. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict reactive sites. Comparative studies with non-fluorinated analogs show enhanced metabolic stability in biological assays .

Q. What methodologies address discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer :

- Purity Assessment : Use HPLC to identify impurities; column chromatography or recrystallization improves purity.

- Isotopic Labeling : N or F NMR clarifies ambiguous signals caused by conformational flexibility.

- Cross-Validation : Compare data with structurally characterized analogs (e.g., 6-methyl-2-phenylpyrimidine derivatives) to confirm assignments .

Data Analysis and Contradictions

Q. How do intermolecular interactions affect solubility and crystallinity?

- Methodological Answer : The methoxyphenyl group enhances π-stacking, improving crystallinity, while the -CF group reduces solubility in polar solvents. Solubility parameters (Hansen solubility parameters) can predict solvent compatibility. Crystallization screens (e.g., vapor diffusion with ethanol/water mixtures) yield diffraction-quality crystals .

Q. Why might biological activity vary between enantiomers or polymorphs?

- Methodological Answer : Polymorphs may exhibit different packing efficiencies, altering bioavailability. Chiral HPLC separates enantiomers, while cell-based assays (e.g., IC measurements) quantify activity differences. For example, minor torsional adjustments in the methoxyphenyl moiety can hinder target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.